2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid, also known by its IUPAC name, is a compound with the molecular formula and a molecular weight of 209.20 g/mol. It is classified as an amino acid derivative, specifically a benzyloxycarbonyl amino acid. The compound is notable for its applications in organic synthesis and medicinal chemistry, particularly in the development of peptide-based drugs due to its protective groups that facilitate further chemical transformations.
The compound is cataloged under various chemical databases, with the CAS number 1138-80-3. It falls within several classifications including:
It has been sourced from suppliers specializing in research chemicals, such as BLD Pharmatech Ltd., which emphasizes its purity level of 98% and its applications in pharmaceutical research .
The synthesis of 2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid typically involves the following steps:
These methods are well-documented in organic chemistry literature, emphasizing the stability of protective groups under various reaction conditions .
The molecular structure of 2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid features a central carbon atom bonded to:
The structural representation can be summarized as follows:
This structural complexity allows for diverse reactivity patterns, making it suitable for various synthetic applications .
The compound participates in several chemical reactions typical of amino acids and their derivatives:
The mechanism of action for this compound primarily revolves around its ability to participate in peptide synthesis and other coupling reactions.
These properties make it suitable for various laboratory applications while also necessitating careful handling during synthesis and storage .
2-(((Benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid finds applications primarily in:
These applications highlight its significance in both academic research and pharmaceutical development, underscoring its versatility as a chemical entity .
Regioselective protection is critical for synthesizing enantiomerically pure α-amino acids like 2-(((benzyloxy)carbonyl)amino)-2-(o-tolyl)acetic acid. The o-tolyl group adjacent to the chiral center introduces steric constraints that necessitate precise protection strategies. Primary amine protection typically employs orthogonal groups such as Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Cbz (benzyloxycarbonyl), each with distinct deprotection conditions (acidolysis for Boc/Cbz, base for Fmoc) [3] [6]. For o-tolyl-modified substrates, bulky silyl groups (e.g., TBDMS) may shield the carboxylic acid during amidation, while chemoselective acylation of primary amines over secondary amines is achieved using:
Table 1: Regioselective Protection Methods for α-Amino Acids
| Substrate | Protecting Group | Conditions | Chemoselectivity |
|---|---|---|---|
| Aliphatic amines | Cbz | Cbz-Cl, Na₂CO₃, H₂O/THF | >95% |
| Amino alcohols | Boc | Boc₂O, HFIP, 25°C | No oxazolidinones |
| o-Tolyl derivatives | Fmoc | Fmoc-OSu, DIEA, DMF | 90–98% |
The Cbz group is favored for its stability under basic conditions and mild deprotection (H₂/Pd-C or HBr/AcOH). Introducing Cbz to 2-amino-2-(o-tolyl)acetic acid employs:
The chiral center at C2 necessitates asymmetric synthesis to avoid racemization:
Table 2: Stereoselective Synthesis Techniques
| Method | Conditions | ee (%) | Yield (%) |
|---|---|---|---|
| Evans alkylation | Oxazolidinone, Cbz-Cl, -78°C | 95–99 | 70–80 |
| Ru-BINAP hydrogenation | H₂ (50 psi), RuCl₂[(R)-BINAP], MeOH | 90–99 | 85–95 |
| Chiral resolution | R-1-Phenylethylamine, EtOH/H₂O | >99 | 40–60 |
Solution-phase synthesis dominates large-scale production due to operational simplicity:
Solid-phase synthesis (SPS) leverages resin-bound intermediates for rapid purification:
Table 3: Synthesis Method Comparison
| Parameter | Solution-Phase | Solid-Phase |
|---|---|---|
| Yield | 75–85% | 60–75% |
| Purity | 95–98% (after crystallization) | 85–90% (after cleavage) |
| Scale feasibility | Kilogram-scale | Milligram-scale |
| Purification | Multiple crystallizations | Minimal washing |
| Stereochemical integrity | Risk of epimerization | Consistent (>98% ee) |
SPS excels in synthesizing Cbz-protected peptide conjugates but faces scalability challenges for the standalone o-tolylacetic acid target [10].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8